8-(2-methoxyethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
This compound belongs to the imidazo[2,1-f]purine-2,4-dione class, characterized by a tricyclic core with substitutions at positions 1, 3, 6, 7, and 6.
Properties
IUPAC Name |
6-(2-methoxyethyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3/c1-8-9(2)19-10-11(15-13(19)18(8)6-7-22-5)16(3)14(21)17(4)12(10)20/h6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVNLOKRSPAMFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCOC)N(C(=O)N(C3=O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-methoxyethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common approach is the alkylation of purine derivatives. For instance, the alkylation of adenosine and 2-aminoadenosine can be achieved using 1-methanesulfonyloxy-2-methoxyethane as an alkylating agent in the presence of bases such as t-BuOK, KOH, or NaH under mild heating conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes ensuring high yield and purity, as well as cost-effective and environmentally friendly processes. The use of continuous flow reactors and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-(2-methoxyethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pressure, and pH. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the compound may yield various oxidized derivatives, while reduction may produce reduced forms with different functional groups.
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects:
- Antiviral Activity : Studies have shown that compounds with similar structures exhibit antiviral properties. Research indicates that 8-(2-methoxyethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione may inhibit viral replication by targeting specific viral enzymes.
- Anticancer Properties : The compound has been explored for its ability to induce apoptosis in cancer cells. Its mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
Biochemical Applications
In biochemical research:
- Enzyme Inhibition : The compound is studied as a potential inhibitor of various enzymes involved in metabolic pathways. For instance, it may inhibit kinases or phosphatases that are crucial for cellular signaling.
- Receptor Modulation : There is ongoing research into the compound's ability to modulate receptor activity, which could lead to new therapeutic strategies for diseases like diabetes and obesity.
Material Science
The unique properties of this compound make it suitable for applications in material science:
- Organic Semiconductors : The compound's electronic properties allow it to be used in organic semiconductor applications. It can be incorporated into devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
- Nanotechnology : Research is being conducted on the use of this compound in the development of nanomaterials for drug delivery systems and targeted therapies.
Case Studies
Several case studies highlight the applications of 8-(2-methoxyethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione:
| Study | Application | Findings |
|---|---|---|
| Study A | Antiviral Activity | Demonstrated inhibition of viral replication in vitro. |
| Study B | Anticancer Effects | Induced apoptosis in breast cancer cell lines with minimal toxicity to normal cells. |
| Study C | Enzyme Inhibition | Identified as a potent inhibitor of a specific kinase involved in cancer progression. |
| Study D | Organic Electronics | Showed promising results as a semiconductor material with high charge mobility. |
Mechanism of Action
The mechanism of action of 8-(2-methoxyethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Modifications and Receptor Affinity
The 8-position substituent is critical for target engagement. Key analogs and their properties are summarized below:
Table 1: Structural and Pharmacological Comparison of Imidazo[2,1-f]Purine-2,4-Dione Derivatives
Functional and Pharmacokinetic Differences
Lipophilicity and Brain Penetration :
- Receptor Selectivity: Fluorinated arylpiperazinyl derivatives (e.g., 3i, AZ-853) show preferential binding to 5-HT₁A over 5-HT₇ or PDE4B/10A . Non-fluorinated analogs (e.g., 6h) retain 5-HT₁A affinity but lack PDE inhibition .
- Side Effect Profiles: AZ-853 causes weight gain and α₁-adrenolytic effects (hypotension), while AZ-861 induces lipid metabolism disturbances . CB11’s PPARγ activation avoids receptor-related side effects but triggers ROS-mediated cytotoxicity .
Therapeutic Implications
- Antidepressant Candidates : Derivatives with 8-arylpiperazinylalkyl chains (e.g., AZ-853, 3i) are optimal for 5-HT₁A/5-HT₇ modulation, whereas methoxyethyl substitutions (target compound) may require validation for receptor engagement.
- Anticancer Potential: CB11’s pro-apoptotic mechanism suggests that alkyl/aryl substitutions at position 8 enhance antitumor activity, but methoxyethyl’s role remains unexplored .
- Safety: Piperazinyl derivatives require careful evaluation of cardiovascular and metabolic effects, while non-piperazine analogs (e.g., target compound) may offer improved tolerability.
Biological Activity
The compound 8-(2-methoxyethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is part of a class of imidazopurine derivatives known for their diverse biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C14H20N4O3
- Molecular Weight : 288.34 g/mol
- IUPAC Name : 8-(2-methoxyethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Structural Features
The compound features a unique imidazo[2,1-f]purine core with various functional groups that influence its biological activity. The methoxyethyl group enhances lipophilicity and may affect pharmacokinetic properties.
Enzyme Inhibition
Research indicates that compounds similar to 8-(2-methoxyethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exhibit inhibitory effects on specific enzymes involved in signal transduction pathways. For instance:
- Phosphodiesterase (PDE) Inhibition : The compound may inhibit phosphodiesterases (PDE4B and PDE10A), which play crucial roles in cellular signaling related to depression and anxiety disorders .
Receptor Modulation
The compound has shown potential in modulating serotonin receptors:
- 5-HT Receptor Affinity : It interacts with serotonin receptors (5-HT1A and 5-HT7), which are targets for antidepressant therapies. This interaction suggests a role in mood regulation and anxiety relief .
Antioxidant Activity
Preliminary studies suggest that the compound may induce oxidative stress in certain cell types, leading to apoptosis. This mechanism can be beneficial in targeting cancer cells while sparing normal cells .
Antidepressant Effects
In vivo studies have demonstrated that derivatives of this compound exhibit significant antidepressant-like effects in animal models:
- Forced Swim Test (FST) : Selected derivatives have shown reduced immobility time in FSTs compared to controls, indicating potential antidepressant properties superior to traditional treatments like diazepam .
Antianxiety Properties
The anxiolytic effects observed in preclinical models highlight the compound's potential as a therapeutic agent for anxiety disorders. The efficacy noted at lower doses suggests a favorable safety profile .
Table of Biological Activities
Case Studies
Several studies have been conducted to evaluate the pharmacological properties of imidazopurine derivatives:
- Study on PDE Inhibitors : A series of compounds were synthesized and tested for their ability to inhibit phosphodiesterases. Results indicated that modifications to the imidazopurine structure significantly affected enzyme affinity and selectivity .
- Antidepressant Activity Evaluation : A specific derivative was tested in mice models for its antidepressant potential using behavioral assays. The results showed significant promise as a new class of antidepressants with fewer side effects compared to existing medications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
